![molecular formula C6H6N4O B6203200 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one CAS No. 71703-03-2](/img/no-structure.png)
4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
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Overview
Description
“4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one” is a derivative of imidazo[4,5-c]pyridin-2-one . It has been identified as a novel Src family kinase inhibitor against glioblastoma . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The compound was synthesized from 7d (300 mg, 1.4 mmol) and 8r (443 mg, 2.8 mmol) according to general procedure B and obtained as a brown solid . The synthesis of 5H-imidazo [4,5-c]pyridines analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes .Molecular Structure Analysis
The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . The high stereoselectivity of the process could be explained on the basis of the greater stability of the β anomer, with an equatorial disposition of the anomeric group, owing to the contribution of the reverse anomeric effect and the exo-anomeric interactions that control the conformational preferences of the nitrogen glycosides .Chemical Reactions Analysis
The transformation of milrinone to 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one resulted in very potent cAMP PDE III inhibitors with in vitro activity in the nanomolar range .Physical And Chemical Properties Analysis
The compound was obtained as a brown solid . The residue was purified by flash chromatography eluting with 10–50% ethyl acetate in petroleum ether to provide the desired product 4d as yellow oil .Scientific Research Applications
Synthesis of Heterocycles
Compounds in this class are used in synthesizing a range of heterocycles, which exhibit unique biological activities. These synthetic pathways contribute to expanding the diversity of structures available for biological testing and drug development .
Antimicrobial Agents
Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial properties. They serve as precursors in creating therapeutic agents that combat various microbial infections .
Biological Activity Evaluation
Cyano- and amidino-substituted imidazo[4,5-b]pyridines have been synthesized and their biological activities evaluated. This includes assessing their potential as therapeutic agents against different diseases .
Angiotensin II Receptor Antagonists
These compounds have been analyzed for their role as angiotensin II receptor antagonists, which are crucial in managing hypertension and related cardiovascular diseases .
Antitumor Potential
Derivatives of imidazo[4,5-c]pyridin-2-one have been developed and tested for antitumor potential against various cancer cell lines. This research is vital for discovering new oncological treatments .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets and cause changes that result in their broad range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves the reaction of 2-cyanopyridine with guanidine to form 4-amino-1H-imidazo[4,5-c]pyridin-2-one, which is then oxidized to form the final product.", "Starting Materials": [ "2-cyanopyridine", "guanidine", "oxidizing agent" ], "Reaction": [ "Step 1: React 2-cyanopyridine with guanidine in the presence of a suitable solvent and catalyst to form 4-amino-1H-imidazo[4,5-c]pyridin-2-one.", "Step 2: Oxidize 4-amino-1H-imidazo[4,5-c]pyridin-2-one using an oxidizing agent to form 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one." ] } | |
CAS RN |
71703-03-2 |
Product Name |
4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
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